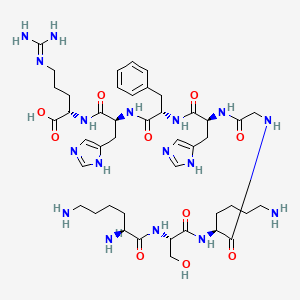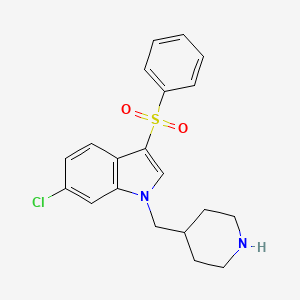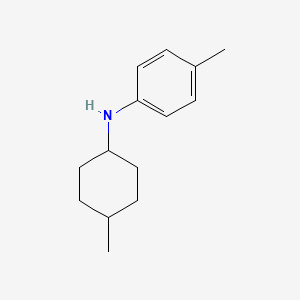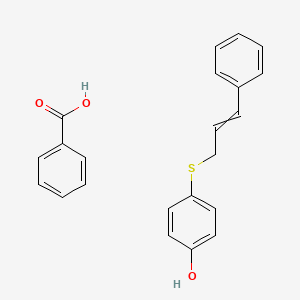
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol is a compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring. This compound is notable for its unique structure, which includes a benzoic acid moiety and a phenylprop-2-enylsulfanyl group attached to a phenol ring. Phenolic compounds are known for their diverse chemical properties and biological activities, making them significant in various fields of research and industry .
Métodos De Preparación
The synthesis of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.
Análisis De Reacciones Químicas
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can yield alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, phenolic compounds are known for their antioxidant, antimicrobial, and anti-inflammatory properties, making them valuable in the development of pharmaceuticals and therapeutic agents . Additionally, this compound is used in the industry for the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol involves its interaction with molecular targets and pathways in biological systems. Phenolic compounds exert their effects through various mechanisms, including the modulation of enzyme activity, interaction with cellular receptors, and scavenging of free radicals. These interactions lead to the compound’s antioxidant and antimicrobial properties, which are beneficial in preventing oxidative stress and microbial infections .
Comparación Con Compuestos Similares
Benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol can be compared with other similar phenolic compounds, such as hydroxybenzoic acids and cinnamic acids. These compounds share similar structural features, including the presence of hydroxyl groups attached to aromatic rings. the unique combination of the benzoic acid moiety and the phenylprop-2-enylsulfanyl group in this compound distinguishes it from other phenolic compounds. This unique structure contributes to its specific chemical properties and biological activities .
Similar Compounds
- Hydroxybenzoic acids
- Cinnamic acids
- Phenolic aldehydes
- Acetophenones
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
143827-67-2 |
|---|---|
Fórmula molecular |
C22H20O3S |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
benzoic acid;4-(3-phenylprop-2-enylsulfanyl)phenol |
InChI |
InChI=1S/C15H14OS.C7H6O2/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13;8-7(9)6-4-2-1-3-5-6/h1-11,16H,12H2;1-5H,(H,8,9) |
Clave InChI |
PEOKECORJLPPAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCSC2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane](/img/structure/B12542867.png)
![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)


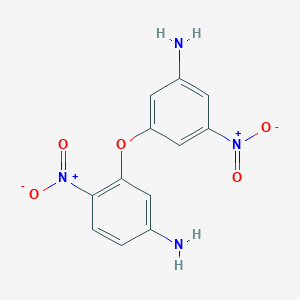
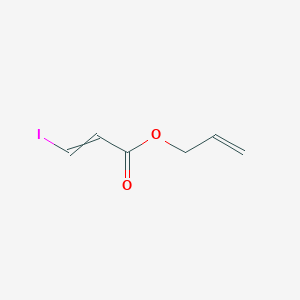
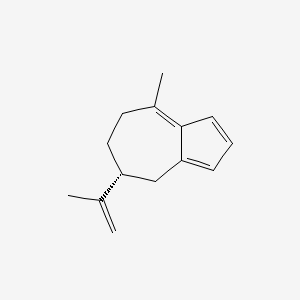
![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)

